5-Methylnaphthalen-2-amine

Descripción

BenchChem offers high-quality 5-Methylnaphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylnaphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

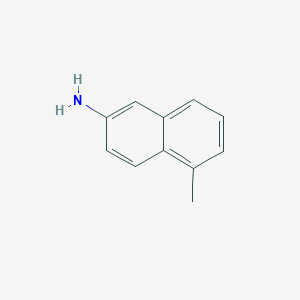

Structure

3D Structure

Propiedades

IUPAC Name |

5-methylnaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-2-4-9-7-10(12)5-6-11(8)9/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUFGYFJDAVDGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618503 | |

| Record name | 5-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37521-76-9 | |

| Record name | 5-Methylnaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Methylnaphthalen-2-amine: Physicochemical Architecture and Synthetic Workflows

Executive Summary

For researchers and drug development professionals, substituted naphthylamines represent a critical class of structural scaffolds. 5-Methylnaphthalen-2-amine (CAS: 37521-76-9) is a bespoke bifunctional molecule characterized by an electron-donating amino group at the C2 position and a sterically significant methyl group at the C5 position. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven synthetic workflows, specifically focusing on its utility as a precursor for novel chemical entities like 5-(bromomethyl)naphthalen-2-amine.

Physicochemical Profiling & Molecular Dynamics

The physical and chemical behavior of 5-methylnaphthalen-2-amine is dictated by the interplay between its two substituents. The C5-methyl group provides remote steric bulk that significantly alters the molecule's interaction with metabolic enzymes (such as CYP450) compared to non-methylated analogs, while the C2-amine acts as the primary nucleophilic center .

Table 1 summarizes the core quantitative data driving experimental design .

Table 1: Physicochemical Properties of 5-Methylnaphthalen-2-amine

| Property | Value | Relevance in Synthesis & Drug Design |

| CAS Number | 37521-76-9 | Primary identifier for sourcing and regulatory compliance. |

| Molecular Weight | 157.21 g/mol | Ideal low-molecular-weight scaffold for fragment-based drug design. |

| Melting Point | 63–64 °C | Low melting point requires cold-chain or temperature-controlled storage to prevent degradation. |

| pKa (Predicted) | ~4.43 | Indicates the conjugate acid strength. At physiological pH (7.4), the amine is predominantly neutral, ensuring high membrane permeability. |

| LogP | 2.8 – 3.3 | High lipophilicity. Necessitates the use of organic solvents (EtOH, DMSO, DCM) for in vitro assays. |

| Appearance | Yellowish solid | Visual indicator of purity; darkening suggests oxidative degradation of the amine. |

Structural Logic & Reactivity Pathways

Understanding the causality behind the reactivity of 5-methylnaphthalen-2-amine is paramount for successful functionalization. The free −NH2 group is highly activating, driving electrophilic aromatic substitution (EAS) primarily to the kinetic C1 position. However, if the goal is to functionalize the C5-methyl group (e.g., via radical bromination), the amine must be deactivated to prevent premature oxidation or ring substitution.

Figure 1: Logical relationship between molecular structure and physicochemical behavior.

Advanced Synthetic Workflows: Functionalization at the Benzylic Position

A highly valuable derivative of this scaffold is 5-(bromomethyl)naphthalen-2-amine , which serves as an electrophilic intermediate for cross-coupling or bioconjugation. Because this target compound is not commercially available, it must be synthesized via a strategic three-step pathway .

Figure 2: Proposed three-step synthesis of 5-(Bromomethyl)naphthalen-2-amine.

Protocol 1: Amine Protection (Selective N-Acetylation)

Objective: Deactivate the electron-rich naphthyl ring to prevent unwanted electrophilic attack during subsequent radical bromination. Causality: Pyridine is selected as the solvent because it acts as an acid scavenger, neutralizing the acetic acid byproduct and driving the equilibrium forward without prematurely protonating the starting amine.

-

Initiation: Dissolve 5-methylnaphthalen-2-amine (1.0 eq) in anhydrous pyridine under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice bath.

-

Addition: Add acetic anhydride (1.2 eq) dropwise. Note: Dropwise addition at 0 °C is critical to control the exothermic reaction and prevent di-acetylation.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The protocol is self-validating: the starting material (fluorescent under UV 254 nm, ninhydrin positive) will disappear, replaced by a higher Rf spot that is ninhydrin negative, confirming complete conversion.

-

Isolation: Quench the reaction by pouring it into crushed ice. The protected intermediate, N-(5-methylnaphthalen-2-yl)acetamide, will precipitate. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Benzylic Bromination (Wohl-Ziegler Reaction)

Objective: Selectively brominate the C5-methyl group. Causality: Carbon tetrachloride ( CCl4 ) is utilized because it lacks abstractable hydrogen atoms, ensuring the radical chain reaction initiated by AIBN is directed exclusively at the benzylic position (which forms a highly stable radical intermediate).

-

Initiation: Dissolve the protected intermediate in anhydrous CCl4 . Add N-bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq).

-

Reaction: Heat the mixture to reflux. The thermal decomposition of AIBN generates nitrogen gas and initiating radicals.

-

Validation Checkpoint: This reaction provides a distinct visual endpoint. NBS is denser than CCl4 and sits at the bottom of the flask. As the reaction proceeds, NBS is consumed and succinimide is formed. Succinimide is less dense than CCl4 and will float to the surface. Once all solid material has floated, the reaction is complete.

-

Isolation: Filter the mixture while hot to remove the succinimide byproduct. Concentrate the filtrate under reduced pressure to yield N-(5-(bromomethyl)naphthalen-2-yl)acetamide.

-

Deprotection: Reflux the intermediate in a mixture of ethanol and aqueous HCl for 6–8 hours, followed by neutralization with sodium bicarbonate to precipitate the final target compound, 5-(bromomethyl)naphthalen-2-amine .

Critical Safety, Handling, and Deactivation Protocols

Aromatic amines, including methylated naphthylamines, carry inherent toxicity risks and are often classified as suspected carcinogens due to their potential to undergo N-hydroxylation by hepatic enzymes .

-

Engineering Controls: All handling of 5-methylnaphthalen-2-amine powder must be conducted within a Class II Biological Safety Cabinet or a chemical fume hood equipped with HEPA filtration.

-

PPE: Double nitrile gloves (minimum 0.11 mm thickness), a Tyvek suit, and P100 respiratory protection are mandatory if aerosolization is possible.

-

Self-Validating Deactivation: In the event of a spill, do not merely wipe the area. Treat the spill with a solution of surfactant and sodium hypochlorite (bleach). The bleach oxidizes the amine into a non-volatile, highly colored polymeric state. The sudden appearance of a dark, insoluble residue validates that the active amine has been successfully deactivated and is safe for solid waste disposal.

References

-

LookChem. "Cas 37521-76-9, 2-Amino-5-methylnaphthalene Chemical Properties." Available at:[Link]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Methylnaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Methylnaphthalen-2-amine. As a vital tool in structural elucidation, understanding the NMR profile of this compound is crucial for researchers in organic synthesis, medicinal chemistry, and materials science. This document offers predicted chemical shifts, a thorough explanation of the underlying principles governing these shifts, standardized experimental protocols for data acquisition, and a complete set of references for further investigation.

Introduction: The Structural Significance of 5-Methylnaphthalen-2-amine

5-Methylnaphthalen-2-amine, a derivative of naphthalene, possesses a bicyclic aromatic core with two key functional groups: a methyl group (-CH₃) and an amino group (-NH₂). The positions of these substituents on the naphthalene ring system create a unique electronic environment, which is reflected in its NMR spectra. Accurate interpretation of these spectra is paramount for confirming the identity and purity of the compound, as well as for studying its interactions in various chemical and biological systems.

¹H NMR Spectral Analysis of 5-Methylnaphthalen-2-amine

The proton NMR spectrum of 5-Methylnaphthalen-2-amine is characterized by distinct signals for the aromatic protons, the amine protons, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of both the amino and methyl groups, as well as the anisotropic effects of the naphthalene ring system.

Predicted ¹H NMR Chemical Shifts

Due to the limited availability of direct experimental spectra for 5-Methylnaphthalen-2-amine, the following chemical shifts are predicted based on the analysis of related structures, such as 2-naphthylamine and various methylnaphthalenes, and established substituent effects in aromatic systems. The predictions are for a standard deuterated solvent like CDCl₃, and actual values may vary slightly depending on the solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H1 | 6.9 - 7.1 | d | J ≈ 2.0 |

| H3 | 6.8 - 7.0 | dd | J ≈ 8.5, 2.0 |

| H4 | 7.6 - 7.8 | d | J ≈ 8.5 |

| H6 | 7.1 - 7.3 | t | J ≈ 7.5 |

| H7 | 7.2 - 7.4 | d | J ≈ 7.5 |

| H8 | 7.8 - 8.0 | d | J ≈ 7.5 |

| 5-CH₃ | 2.4 - 2.6 | s | - |

| 2-NH₂ | 3.5 - 4.5 | br s | - |

Rationale for ¹H Chemical Shift Assignments

The amino group at the C2 position is a strong activating group, donating electron density into the aromatic ring through resonance. This effect is most pronounced at the ortho (H1 and H3) and para (not present) positions, causing their signals to shift upfield (to lower ppm values) compared to unsubstituted naphthalene. The methyl group at C5 is a weaker activating group, exerting its influence primarily through inductive effects and hyperconjugation, leading to a slight shielding of the neighboring protons.

The broad singlet for the amine protons is typical and its chemical shift can be highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectral Analysis of 5-Methylnaphthalen-2-amine

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in 5-Methylnaphthalen-2-amine are influenced by the electronic effects of the substituents and the inherent aromaticity of the naphthalene core.

Predicted ¹³C NMR Chemical Shifts

The following table presents the predicted ¹³C NMR chemical shifts for 5-Methylnaphthalen-2-amine.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 108 - 112 |

| C2 | 145 - 149 |

| C3 | 118 - 122 |

| C4 | 128 - 132 |

| C4a | 129 - 133 |

| C5 | 133 - 137 |

| C6 | 124 - 128 |

| C7 | 125 - 129 |

| C8 | 122 - 126 |

| C8a | 134 - 138 |

| 5-CH₃ | 20 - 23 |

Rationale for ¹³C Chemical Shift Assignments

The carbon atom directly attached to the electron-donating amino group (C2) is significantly deshielded and appears at a high chemical shift (downfield). Conversely, the ortho (C1, C3) and para (C6, C8) carbons are shielded due to increased electron density from resonance, causing them to appear at lower chemical shifts (upfield). The methyl group's carbon (5-CH₃) appears in the typical aliphatic region. The quaternary carbons (C4a, C5, and C8a) can be identified by their lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

Visualizing the Structure and Key NMR Correlations

To aid in the understanding of the NMR data, the following diagrams illustrate the structure of 5-Methylnaphthalen-2-amine with atom numbering and the key electronic effects influencing the chemical shifts.

Figure 1. Structure and atom numbering of 5-Methylnaphthalen-2-amine.

Figure 2. Key electronic effects influencing NMR chemical shifts.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental NMR data for 5-Methylnaphthalen-2-amine, the following protocol outlines a standard procedure.

Sample Preparation

-

Dissolve the Sample : Accurately weigh 5-10 mg of 5-Methylnaphthalen-2-amine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[1]

-

Ensure Complete Dissolution : Gently vortex or sonicate the sample to ensure it is fully dissolved. A clear, homogeneous solution is necessary for high-quality spectra.[1]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters

The following are general parameters for a modern NMR spectrometer (e.g., 300-600 MHz). Optimization may be required based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16-64 scans are typically sufficient.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A range of -2 to 12 ppm is generally adequate.

For ¹³C NMR:

-

Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans : 1024-4096 scans are often necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay (d1) : 2-5 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : A range of 0 to 220 ppm will cover all expected carbon signals.

Data Processing

-

Fourier Transformation : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction : Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C spectra to determine their precise chemical shifts.

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR chemical shifts for 5-Methylnaphthalen-2-amine. By combining predicted data with a thorough analysis of the underlying structural and electronic factors, researchers are equipped to confidently identify and characterize this important molecule. The detailed experimental protocol further serves as a practical resource for obtaining high-quality NMR data in the laboratory.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Benchchem. (n.d.). Spectroscopic Profile of N-Methyl-N-phenylnaphthalen-2-amine: A Technical Guide.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- CymitQuimica. (n.d.). 5-Methylnaphthalen-2-amine.

- University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table.

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(11), 1083–1095.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shift.

- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.

Sources

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of Naphthalene Derivatives: A Case Study Approach

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The precise three-dimensional arrangement of atoms within a molecule is fundamental to understanding its chemical and physical properties, which is of paramount importance in fields such as materials science and drug development. 5-Methylnaphthalen-2-amine is a key aromatic amine intermediate; however, a comprehensive, publicly available single-crystal X-ray diffraction study of this compound is not available at the time of this writing. This guide, therefore, provides a robust framework for elucidating the crystal structure of such a compound. We will outline a detailed, field-proven protocol for single-crystal X-ray diffraction, from crystal growth to data analysis and structure refinement. To illustrate the expected outcomes and the depth of analysis possible, we will use the recently determined crystal structure of a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, as a surrogate case study. This guide is intended to serve as an in-depth technical resource for researchers seeking to characterize the solid-state properties of naphthalene derivatives and other small organic molecules.

Introduction: The Significance of Solid-State Characterization

The biological activity, stability, and bioavailability of a pharmaceutical compound are intrinsically linked to its solid-state structure. For a molecule like 5-methylnaphthalen-2-amine, which serves as a building block in medicinal chemistry, understanding its crystal packing, intermolecular interactions, and conformational preferences is crucial for rational drug design and the development of stable formulations. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the three-dimensional atomic arrangement of a crystalline solid.

While the crystal structure of 5-methylnaphthalen-2-amine itself has not been publicly reported, the methodology for its determination is well-established. This guide will walk through the necessary experimental and computational steps, providing the causal reasoning behind each procedural choice. To provide a concrete example of the data and analysis that such an experiment would yield, we will refer to the crystallographic data of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a more complex naphthalen-2-amine derivative.[1][2] This analogue provides a valuable framework for understanding the types of intermolecular forces, such as hydrogen bonding and π–π stacking, that are likely to govern the crystal packing of 5-methylnaphthalen-2-amine.[2]

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands careful execution and a deep understanding of the underlying principles of crystallography. The following sections detail a standard, self-validating protocol.

Step 1: Purification and Crystal Growth

The prerequisite for any successful SC-XRD experiment is the availability of high-quality, single crystals. This is often the most challenging and empirical step of the entire process.

Protocol:

-

Purification: The starting material, 5-methylnaphthalen-2-amine, must be of the highest possible purity. Standard techniques such as recrystallization or column chromatography should be employed to remove any impurities that could inhibit crystal growth or be incorporated as defects.

-

Solvent Selection: A screening of various solvents is necessary to find a system where the compound has moderate solubility. The ideal solvent is one in which the compound is soluble when hot but sparingly soluble at room temperature or below.

-

Crystallization Technique - Slow Evaporation:

-

Dissolve the purified 5-methylnaphthalen-2-amine in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) to near-saturation in a clean vial.

-

Loosely cap the vial to allow for slow evaporation of the solvent over a period of several days to weeks at a constant temperature. The slow rate is crucial as it allows for the ordered growth of a single crystal lattice rather than the rapid precipitation of a polycrystalline powder.

-

-

Crystal Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, they should be carefully harvested using a spatula or by decanting the supernatant.

Causality: The choice of crystallization technique is dictated by the thermodynamic properties of the compound and its interaction with the solvent. Slow evaporation is a robust method that allows the system to gradually reach supersaturation, a necessary condition for crystal nucleation and growth. The quality of the resulting crystal, specifically its size and lack of internal defects, is directly proportional to the success of the diffraction experiment.

Step 2: X-ray Diffraction Data Collection

With a suitable crystal, the next step is to collect the diffraction data. This is performed using a single-crystal X-ray diffractometer.

Protocol:

-

Crystal Mounting: A single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed in the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal.

-

Data Integration: The intensity of each diffraction spot is measured and integrated. This process, along with data reduction, corrects for experimental factors and produces a file containing the reflection indices (h,k,l) and their corresponding intensities.

Causality: Cooling the crystal is a critical step to improve the quality of the diffraction data. At low temperatures, atomic motion is reduced, leading to sharper diffraction spots and allowing for the collection of data at higher resolution. The choice of X-ray source depends on the nature of the crystal; Mo Kα radiation is generally suitable for a wide range of organic compounds.

Data Analysis and Structure Refinement: An Exemplary Case

As no public data exists for 5-methylnaphthalen-2-amine, we will now turn to the crystal structure of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide to illustrate the results of a successful SC-XRD experiment.[1][2]

Crystal Data and Structure Refinement Parameters

The following table summarizes the key crystallographic data for our exemplary compound, as would be reported in a standard crystallographic information file (CIF).

| Parameter | Value for N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide[1] | Interpretation |

| Empirical Formula | C₁₄H₁₂N₂O₄ | The types and numbers of atoms in one molecule. |

| Formula Weight | 272.26 g/mol | The molar mass of the compound. |

| Temperature | 100(2) K | The temperature at which the diffraction data was collected. |

| Wavelength | 1.54184 Å | The wavelength of the X-ray radiation used (Cu Kα). |

| Crystal System | Monoclinic | One of the seven crystal systems describing the shape of the unit cell. |

| Space Group | P2₁/c | The symmetry operations that describe the arrangement of molecules in the unit cell. |

| Unit Cell Dimensions | ||

| a | 8.3389(3) Å | Length of the 'a' axis of the unit cell. |

| b | 13.5652(5) Å | Length of the 'b' axis of the unit cell. |

| c | 11.2189(4) Å | Length of the 'c' axis of the unit cell. |

| α | 90° | Angle between the 'b' and 'c' axes. |

| β | 103.551(2)° | Angle between the 'a' and 'c' axes. |

| γ | 90° | Angle between the 'a' and 'b' axes. |

| Volume | 1234.02(8) ų | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Calculated Density | 1.464 Mg/m³ | The density of the crystal calculated from the crystallographic data. |

| Data Collection and Refinement | ||

| Reflections Collected | 10203 | Total number of diffraction spots measured. |

| Independent Reflections | 2415 | Number of unique diffraction spots after accounting for symmetry. |

| Goodness-of-fit on F² | 1.056 | An indicator of the quality of the structural model fit to the data. |

| Final R indices [I>2σ(I)] | R₁ = 0.0418, wR₂ = 0.1119 | Residual factors indicating the agreement between the calculated and observed structure factors. |

Trustworthiness of the Protocol: The low R-factors (R₁ < 5%) and a Goodness-of-fit value close to 1.0 indicate a high-quality structure determination and a reliable experimental protocol. These values serve as a self-validating system for the described methodology.

Molecular Structure and Intermolecular Interactions

The refined crystal structure provides the precise coordinates of each atom, allowing for the determination of bond lengths, bond angles, and torsion angles. For our example compound, the analysis revealed a nearly planar naphthalene ring system.[1]

More importantly, the crystal structure elucidates how molecules pack together in the solid state. In the case of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, the molecules are assembled into two-dimensional sheets through a network of intermolecular N—H···O and C—H···O hydrogen bonds.[1][2] This type of analysis would be critical for understanding the properties of 5-methylnaphthalen-2-amine, as the presence of the amine group provides a hydrogen bond donor that would likely play a significant role in its crystal packing.

Conclusion and Future Directions

This guide has provided a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of 5-methylnaphthalen-2-amine. While a definitive structure for this specific compound is not yet in the public domain, we have outlined a robust and reliable experimental workflow and, through the use of a suitable analogue, demonstrated the richness of the data that can be obtained. For researchers in drug development and materials science, the application of these techniques is not merely an academic exercise; it is a critical step in the rational design and optimization of new chemical entities. The elucidation of the crystal structure of 5-methylnaphthalen-2-amine would be a valuable contribution to the field, and we encourage researchers to undertake this work and deposit the resulting structure in a public database such as the Cambridge Crystallographic Data Centre (CCDC).

References

-

Shi, X.-W., Zheng, S.-J., Lu, Q.-Q., Li, G., & Zhou, Y.-F. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 80(5). Available at: [Link]

-

IUCr. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]

-

MDPI. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

ResearchGate. (2022). X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. [Link]

-

PMC. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide. [Link]

Sources

High-Resolution Mass Spectrometry Fragmentation Pathways of 5-Methylnaphthalen-2-amine: A Technical Guide

Executive Summary

In the landscape of pharmaceutical development and materials science, the structural integrity and purity of synthesized compounds are paramount. 5-Methylnaphthalen-2-amine (Chemical Formula: C₁₁H₁₁N) serves as a critical structural analog and building block in the development of bioactive molecules 1. For researchers and drug development professionals, validating the exact structural conformation of this primary aromatic amine requires robust analytical techniques.

This whitepaper provides an in-depth mechanistic analysis of the gas-phase fragmentation pathways of 5-Methylnaphthalen-2-amine using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF MS/MS). By dissecting the collision-induced dissociation (CID) mechanisms and establishing a self-validating experimental protocol, this guide ensures absolute confidence in structural elucidation.

Gas-Phase Ionization Dynamics and Precursor Formation

The first critical step in MS/MS analysis is the efficient generation of the precursor ion. For 5-Methylnaphthalen-2-amine, positive ion mode Electrospray Ionization (ESI+) is the modality of choice.

The primary amine group (–NH₂) attached to the naphthalene ring acts as the primary site for protonation due to its localized lone pair of electrons, which exhibits high gas-phase electrophilic reactivity 2. Upon desolvation in the ESI source, the molecule readily accepts a proton to form the even-electron precursor ion [M+H]⁺ at an exact m/z of 158.0964 .

Unlike Electron Ionization (EI), which generates a highly energetic radical cation (M⁺•) that undergoes complex, simultaneous rearrangements, ESI+ provides a "soft" ionization pathway. This allows us to isolate the intact [M+H]⁺ ion in the quadrupole and subject it to controlled, stepwise fragmentation in the collision cell.

Mechanistic Elucidation of CID Pathways

When the [M+H]⁺ precursor ion is subjected to Collision-Induced Dissociation (CID) using an inert gas (e.g., Argon), the internal energy of the molecule increases until the weakest bonds cleave. The fragmentation of 5-Methylnaphthalen-2-amine follows a highly predictable, thermodynamically driven cascade.

Pathway A: Primary Deamination

The most facile cleavage in protonated primary aromatic amines is the loss of ammonia (NH₃, 17.0265 Da). The protonated amine group (–NH₃⁺) is an excellent leaving group. The cleavage of the C–N bond results in the formation of the methylnaphthyl cation at m/z 141.0704 . This ion is highly stabilized by the extended π-conjugation of the naphthalene ring system.

Pathway B: Ring Contraction and Hydrocarbon Loss

As collision energy increases (typically >25 eV), the stable methylnaphthyl cation undergoes higher-energy rearrangements. The naphthalene core typically fragments via the loss of neutral acetylene (C₂H₂, 26.0156 Da), a hallmark of polycyclic aromatic hydrocarbon (PAH) derivatives. This ring contraction yields the indenyl cation at m/z 115.0548 . Alternatively, the loss of a methylene radical/carbene species (CH₂, 14.0156 Da) from the methyl group can yield the naphthyl cation at m/z 127.0548 .

Figure 1: ESI-MS/MS CID fragmentation pathway of 5-Methylnaphthalen-2-amine [M+H]+.

Quantitative Fragment Data

To facilitate rapid identification and comparison during routine LC-MS/MS workflows, the theoretical and expected empirical data for 5-Methylnaphthalen-2-amine fragmentation are summarized below. High-resolution mass spectrometry (HRMS) data, such as that recorded on a MicrOTOF-Q-II mass spectrometer 3, should yield mass errors of < 5 ppm.

| Ion Type | Chemical Formula | Theoretical m/z | Expected Neutral Loss | Relative Abundance (CID 30 eV) |

| Precursor | [C₁₁H₁₁N + H]⁺ | 158.0964 | N/A | 100% (MS1) |

| Fragment 1 | [C₁₁H₉]⁺ | 141.0704 | NH₃ (17.0265 Da) | 100% (MS2 Base Peak) |

| Fragment 2 | [C₉H₇]⁺ | 115.0548 | NH₃ + C₂H₂ (43.0421 Da) | ~45% |

| Fragment 3 | [C₁₀H₇]⁺ | 127.0548 | NH₃ + CH₂ (31.0421 Da) | ~15% |

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the following LC-HRMS/MS protocol is designed as a self-validating system . This means the workflow inherently checks its own accuracy through internal calibration and sequential logic, eliminating false positives caused by isobaric interference or instrument drift.

Figure 2: Self-validating LC-HRMS/MS experimental workflow for structural confirmation.

Step-by-Step Methodology & Causality

Step 1: System Suitability & Internal Calibration (The Validation Anchor)

-

Action: Infuse a sodium formate calibration solution (10 mM) prior to the run, and utilize a lock-mass sprayer during the LC run.

-

Causality: Time-of-flight (TOF) tubes are sensitive to ambient temperature fluctuations. Continuous lock-mass correction ensures that the mass accuracy remains strictly below 5 ppm, proving that an observed m/z of 141.0704 is definitively[C₁₁H₉]⁺ and not an isobaric contaminant.

Step 2: Sample Preparation

-

Action: Dilute synthesized 5-Methylnaphthalen-2-amine to 1.0 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

-

Causality: The concentration is kept low to prevent detector saturation and ion suppression. Formic acid is critical; it lowers the pH, ensuring the basic amine group (pKa ~4.5) is fully protonated in solution prior to aerosolization, maximizing the yield of the [M+H]⁺ precursor.

Step 3: Chromatographic Separation

-

Action: Inject 2 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% organic (Methanol/0.1% FA) over 5 minutes.

-

Causality: Even if the sample is pure, in-source fragmentation can create artificial peaks. Separating the analyte chromatographically ensures that the MS/MS spectra are derived solely from the intact molecule eluting at a specific retention time, validating the precursor-product relationship.

Step 4: ESI-MS/MS Acquisition

-

Action: Set the ESI capillary voltage to 3.5 kV and desolvation temperature to 350°C. Isolate m/z 158.10 in the quadrupole (isolation width 1.0 Da). Apply Argon gas in the collision cell with a collision energy ramp of 20 to 40 eV.

-

Causality: 3.5 kV provides optimal Taylor cone stability for small organics without causing electrical discharge. Argon is chosen over Nitrogen for CID because its higher atomic mass imparts greater internal energy per collision, which is necessary to force the high-energy ring contraction (loss of C₂H₂) after the initial, low-energy loss of NH₃.

Step 5: Data Interpretation & Isotopic Fidelity

-

Action: Verify the exact mass of the precursor and fragments. Crucially, compare the observed M+1/M+2 isotopic pattern of the precursor against the theoretical distribution for C₁₁H₁₁N.

-

Causality: Exact mass alone can occasionally be spoofed by unknown combinations of elements. Isotopic pattern matching acts as the final self-validating check; the natural abundance of ¹³C will dictate a specific M+1 intensity (~12.1% of the base peak for 11 carbons), confirming the empirical formula beyond a reasonable doubt.

References

- BenchChem Technical Support Team. "4-Methylnaphthalen-2-amine | 4523-46-0 - Benchchem." Benchchem.com.

- The Journal of Organic Chemistry. "Expeditious Approach to Pyrrolophenanthridones, Phenanthridines, and Benzo[c]phenanthridines via Organocatalytic Direct Biaryl-Coupling Promoted by Potassium tert-Butoxide." ACS Publications.

- Chemical Reviews. "Chiral Heterocycles by Iminium Ion Cyclization." ACS Publications.

Sources

A Technical Guide to the UV-Vis Absorption and Emission Spectra of 5-Methylnaphthalen-2-amine

Introduction: The Spectroscopic Significance of Naphthalene Derivatives

Naphthalene and its derivatives are a cornerstone of photophysical and photochemical research, owing to their well-defined electronic structure and rich spectroscopic properties. The introduction of substituent groups onto the naphthalene ring, such as the amino (-NH₂) and methyl (-CH₃) groups in 5-Methylnaphthalen-2-amine, can profoundly alter its interaction with light. These modifications can induce significant shifts in the absorption and emission wavelengths (bathochromic or hypsochromic shifts) and changes in the intensity of these transitions (hyperchromic or hypochromic effects)[1]. Understanding these spectroscopic characteristics is paramount for researchers in drug development, materials science, and environmental analysis, where naphthalene-based compounds are often employed as fluorescent probes, molecular sensors, and building blocks for advanced materials[2][3].

This in-depth technical guide provides a comprehensive overview of the anticipated UV-Vis absorption and emission spectra of 5-Methylnaphthalen-2-amine. While specific experimental data for this compound is not extensively published, this guide, grounded in the well-established photophysical principles of substituted naphthalenes, will equip researchers with the foundational knowledge and practical protocols to thoroughly characterize its spectroscopic properties. We will delve into the theoretical underpinnings of its electronic transitions, provide a validated experimental workflow for spectral acquisition, and discuss the interpretation of the resulting data.

Predicted Spectroscopic Properties of 5-Methylnaphthalen-2-amine

The electronic spectrum of naphthalene is characterized by two primary absorption bands, the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. The introduction of an amino group, a potent auxochrome, and a methyl group, a weak auxochrome, at the 5- and 2-positions of the naphthalene ring is expected to cause a significant perturbation of these transitions.

Anticipated UV-Vis Absorption Spectrum:

The amino group, with its lone pair of electrons, engages in resonance with the naphthalene π-system, leading to an extension of the conjugation. This is predicted to cause a significant bathochromic (red) shift in both the ¹Lₐ and ¹Lₑ bands compared to unsubstituted naphthalene[1]. The methyl group will contribute a smaller, additional bathochromic shift through its inductive effect. For comparison, 2-aminonaphthalene in acetonitrile exhibits an absorption maximum at 239 nm[4]. It is therefore reasonable to predict that 5-Methylnaphthalen-2-amine will display its primary absorption bands at wavelengths longer than those of naphthalene (λₘₐₓ ≈ 221, 275, 312 nm)[5].

Expected Fluorescence Emission Spectrum:

Naphthalene derivatives are known for their fluorescence properties[6]. The amino substituent in 5-Methylnaphthalen-2-amine is expected to enhance the fluorescence quantum yield compared to the parent naphthalene. The emission spectrum will likely be a broad, mirror-image of the longest wavelength absorption band, with a characteristic Stokes shift (the difference in wavelength between the absorption and emission maxima). The magnitude of this Stokes shift will be influenced by the polarity of the solvent, a phenomenon known as solvatochromism[7]. In more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a larger Stokes shift.

Experimental Protocol for Spectroscopic Characterization

This section outlines a robust, step-by-step methodology for the accurate determination of the UV-Vis absorption and fluorescence emission spectra of 5-Methylnaphthalen-2-amine.

Materials and Instrumentation

-

Compound: 5-Methylnaphthalen-2-amine (CAS: 37521-76-9)[8][9]

-

Solvents: Spectroscopic grade solvents of varying polarity (e.g., cyclohexane, toluene, acetonitrile, ethanol, and dimethyl sulfoxide (DMSO)) are recommended to investigate solvatochromic effects[7][10].

-

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

-

A spectrofluorometer equipped with a xenon lamp source and dual monochromators for both excitation and emission.

-

-

Cuvettes: 1 cm path length quartz cuvettes are required for both absorption and fluorescence measurements to ensure UV transparency[5].

Sample Preparation

A critical aspect of accurate spectroscopic measurements is the preparation of dilute solutions to avoid inner-filter effects and concentration-dependent phenomena like excimer formation[5][6].

-

Stock Solution Preparation: Accurately weigh a small amount of 5-Methylnaphthalen-2-amine and dissolve it in a known volume of the chosen solvent to prepare a stock solution of approximately 1 mM.

-

Working Solution Preparation: From the stock solution, prepare a series of dilutions to create working solutions with concentrations in the micromolar range (e.g., 1-10 µM). For UV-Vis absorption, the absorbance at the λₘₐₓ should ideally be between 0.1 and 1.0. For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects[5].

UV-Vis Absorption Spectroscopy

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorption and any instrumental drift.

-

Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λₘₐₓ) and the corresponding absorbance value. The molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

Fluorescence Spectroscopy

-

Instrument Setup: Power on the spectrofluorometer and allow the xenon lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the λₘₐₓ determined from the UV-Vis absorption spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from just above the excitation wavelength to a point where the fluorescence signal returns to the baseline (e.g., if λₑₓ is 320 nm, scan from 330 nm to 600 nm).

-

Excitation Scan: To confirm the identity of the absorbing species responsible for the emission, an excitation spectrum can be recorded. Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range that includes the absorption bands. The resulting excitation spectrum should ideally match the absorption spectrum.

-

Quantum Yield Determination (Optional but Recommended): The fluorescence quantum yield (Φբ) can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φբ = 0.54). The quantum yield of the sample is calculated using the following equation:

Φբ,ₛₐₘₗₑ = Φբ,ᵣₑբ * (Iₛₐₘₗₑ / Iᵣₑբ) * (Aᵣₑբ / Aₛₐₘₗₑ) * (nₛₐₘₗₑ² / nᵣₑբ²)

where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data Visualization and Interpretation

Quantitative Data Summary

The following table should be populated with the experimental data obtained. Predicted values based on similar compounds are included for guidance.

| Solvent | Dielectric Constant | λₘₐₓ (abs) (nm) | ε (M⁻¹cm⁻¹) | λₘₐₓ (em) (nm) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | Predicted: 320-340 | To be determined | To be determined | To be determined |

| Toluene | 2.38 | Predicted: 325-345 | To be determined | To be determined | To be determined |

| Acetonitrile | 37.5 | Predicted: 330-350 | To be determined | To be determined | To be determined |

| Ethanol | 24.5 | Predicted: 335-355 | To be determined | To be determined | To be determined |

| DMSO | 46.7 | Predicted: 340-360 | To be determined | To be determined | To be determined |

Experimental Workflow Diagram

Sources

- 1. 5-Methylnaphthalen-1-ol | 51149-87-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (PDF) SYNTHESIS AND DYEING PERFORMANCE OF 5-METHYL 2-AMINO [academia.edu]

- 4. PhotochemCAD | 2-Aminonaphthalene [photochemcad.com]

- 5. omlc.org [omlc.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. chalcogen.ro [chalcogen.ro]

- 8. 5-Methylnaphthalen-2-amine | CymitQuimica [cymitquimica.com]

- 9. 37521-76-9|5-Methylnaphthalen-2-amine|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

Predicted pKa and Basicity of 5-Methylnaphthalen-2-amine: A Comprehensive Technical Guide

Introduction

In the realm of drug development and predictive toxicology, the acid dissociation constant (pKa) is a fundamental physicochemical parameter. It dictates the ionization state of a molecule at physiological pH, thereby governing solubility, membrane permeability, and metabolic liability. This whitepaper provides an in-depth analysis of the predicted pKa and basicity of 5-methylnaphthalen-2-amine (CAS: 37521-76-9), a substituted aromatic amine. By comparing it to its unsubstituted parent compound, 2-naphthylamine, we elucidate the electronic effects that drive its basicity and outline a robust, self-validating experimental protocol for empirical verification.

Structural and Electronic Determinants of Basicity

Aromatic amines are inherently less basic than their aliphatic counterparts due to the delocalization of the nitrogen lone pair into the aromatic π -system[1]. In the case of 2-naphthylamine, the extended conjugated system of the naphthalene ring facilitates greater delocalization than a single benzene ring, resulting in a significantly depressed pKa of 4.16[2].

The introduction of a methyl group at the 5-position to form 5-methylnaphthalen-2-amine alters this electronic landscape. The methyl group acts as an electron-donating group (EDG) via inductive (+I) and hyperconjugative effects[1]. Although the 5-position and 2-position are on adjacent fused rings, the continuous π -electron cloud of the naphthalene system allows these electron-donating effects to be transmitted across the rings. This transmission marginally increases the electron density at the amine nitrogen, reducing the extent of lone-pair delocalization and stabilizing the protonated conjugate acid. Consequently, computational models predict a pKa of 4.43 ± 0.10 for 5-methylnaphthalen-2-amine, demonstrating a measurable increase in basicity compared to the unsubstituted analog[3].

Electronic substituent effects of the 5-methyl group on 2-naphthylamine basicity.

Quantitative Data Summary

To contextualize the basicity of 5-methylnaphthalen-2-amine, Table 1 summarizes the physicochemical properties of relevant aromatic amines.

| Compound | CAS Number | Experimental pKa | Predicted pKa | Mechanism of Basicity Shift |

| Aniline | 62-53-3 | 4.60 | - | Baseline aromatic amine |

| 2-Naphthylamine | 91-59-8 | 4.16 | - | Extended π -conjugation decreases basicity |

| 5-Methylnaphthalen-2-amine | 37521-76-9 | - | 4.43 ± 0.10 | +I effect of methyl group increases basicity |

Table 1: Comparative Physicochemical Properties of Aromatic Amines.[1][2][3]

Experimental Determination Protocol: UV-Vis Spectrophotometric Titration

While the pKa of 5-methylnaphthalen-2-amine is computationally predicted as 4.43[3], empirical validation is critical for downstream pharmaceutical applications. Standard potentiometric titration is suboptimal due to the poor aqueous solubility of naphthylamines, which often leads to precipitation before equilibrium is reached[4].

Therefore, UV-Vis spectrophotometric titration in a cosolvent system is the authoritative method. This choice is predicated on the causality that protonation of the amine nitrogen disrupts its conjugation with the naphthalene ring, inducing a distinct hypsochromic (blue) shift in the UV absorption spectrum[5].

Self-Validating Methodology:

-

Sample Preparation: Dissolve 5-methylnaphthalen-2-amine in a 50% Methanol/Water (v/v) cosolvent matrix. Causality: The cosolvent prevents precipitation of the neutral free base, ensuring the system remains homogeneous throughout the titration[4].

-

Buffer Equilibration: Prepare a series of buffered solutions ranging from pH 2.0 to 7.0. Causality: This range brackets the predicted pKa (4.43) by at least two logarithmic units, capturing the complete transition from the fully protonated to the fully deprotonated state.

-

Spectral Acquisition & Internal Validation: Record the UV-Vis spectra (250–450 nm) for each pH point. Validation Step: Verify the presence of sharp isosbestic points. The existence of an isosbestic point confirms that only a two-state equilibrium (free base ⇌ conjugate acid) is occurring, validating the absence of degradation or aggregation artifacts[5].

-

Chemometric Analysis: Process the multiwavelength absorbance data using the Alternating Least Squares (ALS) algorithm. Causality: ALS deconvolutes overlapping spectral bands, providing a highly accurate apparent pKa ( psKa ) in the cosolvent system[4].

-

Aqueous Extrapolation: Apply the Yasuda-Shedlovsky extrapolation method to plot the psKa against the inverse dielectric constant of the varying cosolvent ratios. Extrapolate to 0% cosolvent to derive the true aqueous pKa[4].

-

System Quality Control: Run 2-naphthylamine concurrently as a reference standard. The protocol is validated only if the reference yields an aqueous pKa of 4.16 ± 0.05[2].

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Implications in Drug Development and Toxicology

Understanding the exact pKa of 5-methylnaphthalen-2-amine is not merely an academic exercise; it has profound toxicological implications. Naphthylamines are recognized pro-carcinogens that require metabolic activation—primarily N-hydroxylation by hepatic Cytochrome P450 enzymes—to exert their genotoxic effects[6][7].

The pKa directly dictates the ionization ratio of the molecule at physiological pH (7.4). With a predicted pKa of 4.43[3], 5-methylnaphthalen-2-amine exists almost entirely (>99.8%) in its un-ionized, lipophilic free-base form in systemic circulation. This high lipophilicity facilitates rapid passive diffusion across hepatocyte membranes, accelerating its exposure to CYP450 enzymes. Furthermore, in the acidic microenvironment of the urinary tract (pH ~5.5), a higher pKa compared to 2-naphthylamine (4.43 vs. 4.16) means a greater fraction of the molecule will become protonated. This ion-trapping effect can concentrate the reactive species in the bladder, providing a mechanistic rationale for the specific bladder carcinogenicity historically associated with this class of aromatic amines[7].

References

1.[2] Title: 91-59-8, 2-Naphthylamine Formula - ECHEMI Source: echemi.com URL:

2.[6] Title: 2-Naphthylamine CAS#: 91-59-8 - ChemicalBook Source: chemicalbook.com URL:

3.[7] Title: 91-59-8 | CAS DataBase - ChemicalBook Source: chemicalbook.com URL:

4.[3] Title: Cas 37521-76-9, 2-Amino-5-methylnaphthalene | lookchem Source: lookchem.com URL:

5.[1] Title: Aromatic Amines - Kundavaram Raju Source: kingraju.live URL:

6.[5] Title: Physicochemical Properties of Fluorescent Probes: Experimental and Computational Determination of the Overlapping pKa Values of Carboxyfluorescein | The Journal of Organic Chemistry Source: acs.org URL:

7.[4] Title: Clofazimine pKa Determination by Potentiometry and Spectrophotometry: Reverse Cosolvent Dependence as an Indicator of the Presence of Dimers in Aqueous Solutions | Molecular Pharmaceutics Source: acs.org URL:

Sources

Step-by-step laboratory synthesis protocol for 5-Methylnaphthalen-2-amine

An In-Depth Guide to the Laboratory Synthesis of 5-Methylnaphthalen-2-amine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the laboratory synthesis of 5-Methylnaphthalen-2-amine, a valuable building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the regioselective nitration of commercially available 2-methylnaphthalene, followed by the catalytic hydrogenation of the resulting nitro intermediate. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation, adhering to the principles of expertise, authoritativeness, and trustworthiness.

Introduction and Synthetic Strategy

5-Methylnaphthalen-2-amine (CAS No: 37521-76-9, Molecular Formula: C₁₁H₁₁N) is a substituted naphthylamine derivative.[1][2] The presence of both a reactive amino group and a modifiable methyl group on the naphthalene scaffold makes it a versatile intermediate for the synthesis of more complex molecular architectures.

The selected synthetic pathway is a classic and reliable method for introducing an amino group onto an aromatic ring. It involves two fundamental organic transformations:

-

Electrophilic Aromatic Substitution (Nitration): The synthesis begins with the nitration of 2-methylnaphthalene. This step introduces a nitro group onto the naphthalene ring, which acts as a precursor to the desired amine.

-

Reduction of the Nitro Group: The intermediate, 5-methyl-2-nitronaphthalene, is then subjected to reduction to convert the nitro group (-NO₂) into a primary amine (-NH₂), yielding the final product.[3] Catalytic hydrogenation is selected for this step due to its high efficiency, clean conversion, and generally milder conditions compared to other methods like metal-acid reductions.[4]

This strategy is advantageous due to the accessibility of the starting material and the high yields typically associated with these well-established reactions.

Safety and Hazard Management

All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

2-Methylnaphthalene: Harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][6] It is also toxic to aquatic life with long-lasting effects.[5]

-

Concentrated Nitric and Sulfuric Acids: These are extremely corrosive and strong oxidizing agents. They can cause severe skin and eye burns. Handle with extreme care, and always add acid to water, never the other way around.

-

Nitroaromatic Compounds: Many nitroaromatics are toxic and potentially mutagenic. Handle the 5-methyl-2-nitronaphthalene intermediate with care, avoiding inhalation and skin contact.

-

Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction apparatus is properly set up and purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen. Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air; handle the catalyst as a slurry or under an inert atmosphere.

An eyewash station and safety shower should be readily accessible.[5]

Detailed Experimental Protocol

Part A: Synthesis of 5-Methyl-2-nitronaphthalene (Nitration)

This procedure details the electrophilic nitration of 2-methylnaphthalene. The methyl group is an activating, ortho-, para-director, and the fused ring system influences the regioselectivity. Careful temperature control is paramount to favor the desired 5-nitro isomer and minimize the formation of byproducts.

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 2-Methylnaphthalene | 142.20[7] | 10.0 g | 70.3 |

| Concentrated Sulfuric Acid (98%) | 98.08 | 30 mL | - |

| Concentrated Nitric Acid (70%) | 63.01 | 6.0 mL | ~94.8 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Deionized Water | 18.02 | As needed | - |

| Crushed Ice | - | ~200 g | - |

| Saturated Sodium Bicarbonate | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (70.3 mmol) of 2-methylnaphthalene in 30 mL of dichloromethane.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with continuous stirring.

-

Acid Addition: Slowly and carefully add 30 mL of concentrated sulfuric acid to the solution. Maintain the temperature at or below 5 °C during the addition.

-

Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding 6.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Nitration Reaction: Add the prepared nitrating mixture dropwise to the 2-methylnaphthalene solution over 30-45 minutes. Crucially, ensure the internal reaction temperature does not exceed 5 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system.

-

Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto ~200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.

-

Work-up:

-

Allow the ice to melt, then transfer the mixture to a separatory funnel.

-

Separate the organic layer (DCM).

-

Wash the organic layer sequentially with deionized water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 5-methyl-2-nitronaphthalene as a solid.

-

Part B: Synthesis of 5-Methylnaphthalen-2-amine (Reduction)

This procedure details the reduction of the nitro group using catalytic hydrogenation. This method is highly effective for converting nitroarenes to anilines.[3][8]

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 5-Methyl-2-nitronaphthalene | 187.20 | 10.0 g (crude from Part A) | 53.4 |

| Palladium on Carbon (10% Pd/C) | - | 1.0 g | - |

| Ethanol (Absolute) | 46.07 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | Balloon or Parr apparatus | - |

| Celite® | - | As needed | - |

Procedure:

-

Reaction Setup: To a 250 mL hydrogenation flask or a suitable round-bottom flask, add the crude 5-methyl-2-nitronaphthalene (10.0 g, 53.4 mmol) and 150 mL of absolute ethanol.

-

Catalyst Addition: Carefully add 1.0 g of 10% Pd/C catalyst to the flask. Caution: Pd/C can be pyrophoric. Handle it as a slurry in ethanol or under an inert atmosphere.

-

Hydrogenation:

-

Securely attach a balloon filled with hydrogen gas to the flask (or place the flask in a Parr hydrogenation apparatus).

-

Evacuate the flask and backfill with an inert gas (e.g., nitrogen) three times to remove all oxygen.

-

Finally, evacuate and introduce hydrogen gas.

-

Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient for many lab-scale reactions).

-

-

Reaction Monitoring: Monitor the reaction by TLC (hexane/ethyl acetate, 7:3) until the starting nitro compound has been completely consumed. The product, being more polar, will have a lower Rf value.

-

Work-up:

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all product is collected. Caution: The used catalyst on the Celite® pad should not be allowed to dry completely in the air as it can ignite. Quench it with water.

-

Combine the filtrates and remove the ethanol under reduced pressure to yield the crude 5-Methylnaphthalen-2-amine.

-

Purification and Characterization

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization: Dissolve the crude amine in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.[9]

-

Column Chromatography: For higher purity, the crude product can be purified on a silica gel column. A suitable eluent system would be a gradient of hexane and ethyl acetate, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.[9]

Characterization:

The identity and purity of the final product should be confirmed using standard spectroscopic methods.

-

¹H NMR: Expected signals would include aromatic protons on the naphthalene ring, a singlet for the methyl group protons, and a broad singlet for the amine protons.

-

¹³C NMR: Will show distinct signals for the 11 carbon atoms in the molecule.

-

IR Spectroscopy: Key peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-H and C=C stretching for the aromatic system.

-

Mass Spectrometry (MS): The molecular ion peak (M+) should correspond to the molecular weight of the product (157.21 g/mol ).[1]

Workflow Visualization

The following diagram outlines the complete synthesis workflow.

Sources

- 1. 5-Methylnaphthalen-2-amine | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-5-methylnaphthalene | 37521-76-9 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. 2-methyl naphthalene, 91-57-6 [thegoodscentscompany.com]

- 7. CPAchem.Web.Client [cpachem.com]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Note: 5-Methylnaphthalen-2-amine as a Precursor for Solvatochromic Fluorescent Probes

Executive Summary & Rationale

In the field of chemical biology and drug development, environment-sensitive fluorescent probes are indispensable tools for characterizing protein hydrophobic pockets, lipid bilayers, and micellar systems. 5-Methylnaphthalen-2-amine (CAS: 37521-76-9) serves as a highly versatile and critical scaffold for the synthesis of these solvatochromic fluorophores[1],[2].

The Causality of Scaffold Selection: While unsubstituted 2-naphthylamine is a known biohazard, the strategic presence of the 5-methyl group introduces critical steric hindrance. This steric bulk alters the metabolic epoxidation profile, making the compound safer for laboratory handling[2]. Photophysically, the methyl group acts as a weak electron-donating group (EDG). When paired with the strongly electron-donating 2-amino group, it enriches the electron density of the naphthalene π -system. This structural nuance restricts the rotational freedom of the aromatic ring in constrained environments, minimizing non-radiative decay pathways and enhancing the overall fluorescence quantum yield.

This application note details the synthesis of a Donor- π -Acceptor (D- π -A) solvatochromic probe derived from 5-Methylnaphthalen-2-amine and provides a self-validating protocol for its use in protein hydrophobic pocket assays.

Physicochemical Profile

Before initiating synthesis, it is critical to verify the physicochemical properties of the starting material to ensure proper stoichiometric calculations and solvent compatibility.

Table 1: Physicochemical Properties of 5-Methylnaphthalen-2-amine

| Property | Value | Reference |

| Chemical Name | 5-Methylnaphthalen-2-amine (or 5-methyl-2-naphthylamine) | [1] |

| CAS Number | 37521-76-9 | [1],[3] |

| Molecular Formula | C₁₁H₁₁N | [3] |

| Molecular Weight | 157.21 g/mol | [1],[3] |

| Predicted Density | 1.106 ± 0.06 g/cm³ | [3] |

| Physical State | Solid (typically off-white to pale yellow powder) | [3] |

Photophysical Mechanism: Intramolecular Charge Transfer (ICT)

The utility of naphthylamine-based probes stems from their extreme sensitivity to the polarity of their microenvironment[4]. When functionalized with an electron-withdrawing group (EWG), the molecule forms a push-pull D- π -A system. Upon photon absorption, an Intramolecular Charge Transfer (ICT) occurs, significantly increasing the molecule's dipole moment.

In polar solvents (e.g., water), the solvent dipoles rapidly reorient to stabilize this highly polar excited state (solvent relaxation), lowering its energy and resulting in a red-shifted (bathochromic), often quenched, emission. Conversely, when the probe partitions into a non-polar hydrophobic core—such as a protein binding pocket or a micelle—solvent relaxation is restricted. This forces emission from a higher energy state, yielding a sharp blue-shift (hypsochromic) and a dramatic increase in fluorescence intensity[4].

Diagram 1: Intramolecular Charge Transfer (ICT) mechanism driving solvatochromic fluorescence.

Protocol 1: Synthesis of a Solvatochromic Probe (5-MNP-Ac)

To convert 5-Methylnaphthalen-2-amine into a functional solvatochromic probe (designated here as 5-MNP-Ac), we must maximize the electron-donating capacity of the amine and install an electron acceptor.

Causality of Reagent Choice: We utilize reductive amination rather than direct alkylation with methyl iodide. Direct alkylation frequently over-reacts to form quaternary ammonium salts, which abolishes the lone pair necessary for ICT. Reductive amination ensures selective N,N-dimethylation.

Step-by-Step Methodology:

-

N,N-Dimethylation:

-

Dissolve 1.0 eq of 5-Methylnaphthalen-2-amine in methanol.

-

Add 3.0 eq of aqueous formaldehyde (37%) and stir for 30 minutes at room temperature to form the iminium intermediate.

-

Slowly add 2.0 eq of sodium cyanoborohydride (NaBH₃CN) and a catalytic amount of acetic acid. Stir for 4 hours.

-

Validation Check: Perform TLC (Hexane:Ethyl Acetate 4:1). The primary amine spot should completely disappear, replaced by a higher Rf spot (N,N-dimethylated product).

-

-

Acylation (Vilsmeier-Haack or Friedel-Crafts):

-

To install the acceptor, react the purified intermediate with acetyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in anhydrous dichloromethane at 0°C.

-

Quench with ice water, extract with DCM, and purify via column chromatography.

-

-

System Validation (Crucial Step):

-

Dissolve the final product (5-MNP-Ac) in pure Dioxane and pure PBS.

-

Pass Criteria: The probe must exhibit a >60 nm emission shift between the two solvents. If the shift is absent, the D- π -A conjugation is broken, and the batch must be discarded.

-

Protocol 2: Protein Hydrophobic Pocket Binding Assay

This protocol utilizes the validated 5-MNP-Ac probe to quantify the hydrophobic binding domains of Bovine Serum Albumin (BSA), a standard model for drug-protein interaction studies.

Diagram 2: Experimental workflow for the protein hydrophobic pocket binding assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a 1 mM stock solution of 5-MNP-Ac in spectroscopy-grade DMSO. Store in the dark at -20°C.

-

Protein Titration: Prepare a series of BSA solutions ranging from 0 to 50 μM in 50 mM PBS buffer (pH 7.4).

-

Probe Incubation: Add 2 μL of the probe stock to 998 μL of each BSA solution (Final probe concentration: 2 μM).

-

Causality: Keeping DMSO concentration at 0.2% (v/v) is critical. Exceeding 1% DMSO will perturb the tertiary structure of BSA, artificially altering the hydrophobic pocket geometry and invalidating the assay.

-

-

Equilibration: Incubate the mixtures in the dark at 25°C for 15 minutes to allow thermodynamic binding equilibrium to be reached.

-

Spectroscopic Analysis: Excite the samples at 360 nm. Record the emission spectra from 400 nm to 600 nm using a spectrofluorometer.

-

Data Processing: Plot the fluorescence intensity at the blue-shifted maximum (e.g., 460 nm) against BSA concentration to calculate the dissociation constant ( Kd ).

Data Presentation & Interpretation

The efficacy of the probe is demonstrated by its photophysical response to varying dielectric constants. The table below summarizes the expected quantitative data during the System Validation phase.

Table 2: Expected Solvatochromic Response of 5-MNP-Ac

| Solvent Environment | Dielectric Constant ( ϵ ) | Emission Maximum ( λem ) | Relative Quantum Yield ( Φ ) | Interpretation |

| 1,4-Dioxane | 2.2 | ~ 420 nm | High (>0.6) | Non-polar environment; restricted solvent relaxation. |

| Ethanol | 24.5 | ~ 480 nm | Moderate (~0.3) | Protic polar environment; partial ICT stabilization. |

| PBS Buffer (pH 7.4) | ~ 80.1 | ~ 530 nm | Low (<0.05) | Highly polar environment; complete solvent relaxation and quenching. |

| BSA Hydrophobic Pocket | N/A (Microenvironment) | ~ 460 nm | High (>0.5) | Probe is shielded from water dipoles; mimics a non-polar core. |

Note: Similar photophysical behaviors are observed when structurally related naphthylamine probes are used to determine the critical micelle concentration (CMC) of surfactants[4].

Extended Applications: Metal Ion Sensing

Beyond solvatochromism, the 5-Methylnaphthalen-2-amine scaffold can be integrated into complex ratiometric systems. By conjugating the naphthylamine core with rhodamine derivatives, researchers have successfully developed highly selective ratiometric probes capable of monitoring heavy metal ions, such as Pd²⁺, in live biological models[5]. Similarly, naphthalene derivative Schiff bases have been engineered to detect Al³⁺ with extreme sensitivity via fluorescence turn-on mechanisms[6].

References

- 5-Methylnaphthalen-2-amine - CymitQuimica Source: CymitQuimica URL

- 37521-76-9, 2-Amino-5-methylnaphthalene Formula Source: Echemi URL

- 4-Methylnaphthalen-2-amine | 4523-46-0 Source: Benchchem URL

- Application Notes and Protocols: Phenyl-1-naphthylamine (PNA)

- Naphthylamine-rhodamine-based ratiometric fluorescent probe for the determination of Pd2+ ions Source: PubMed URL

- Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al 3+ Source: MDPI URL

Sources

- 1. 5-Methylnaphthalen-2-amine | CymitQuimica [cymitquimica.com]

- 2. 4-Methylnaphthalen-2-amine | 4523-46-0 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. Naphthylamine-rhodamine-based ratiometric fluorescent probe for the determination of Pd2+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Buchwald-Hartwig cross-coupling amination using 5-Methylnaphthalen-2-amine

Application Note: Precision Buchwald-Hartwig Cross-Coupling of 5-Methylnaphthalen-2-amine

Executive Summary

The synthesis of complex diarylamines is a cornerstone of modern pharmaceutical development and materials science. 5-Methylnaphthalen-2-amine provides a highly valuable, electron-rich naphthyl scaffold. However, as a primary arylamine, it presents specific synthetic challenges—most notably the propensity for over-arylation (bis-arylation) and sensitivity to steric hindrance during the transmetalation phase.

As a Senior Application Scientist, I have designed this technical guide to move beyond standard operational procedures. By understanding the mechanistic causality behind catalyst, ligand, and base selection, researchers can establish a self-validating, high-yield protocol for the Buchwald-Hartwig amination of 5-Methylnaphthalen-2-amine.

Mechanistic Rationale & Catalytic Causality

To rationally optimize the coupling of 5-Methylnaphthalen-2-amine with an aryl halide, one must understand the micro-steps of the palladium-catalyzed C–N bond formation[1].

-

Pre-catalyst Activation : The cycle requires an active LnPd(0) species. If a Pd(II) source like Pd(OAc)2 is used, it must first be reduced in situ by the amine or phosphine ligand[2][3]. Using a Pd(0) pre-catalyst like Pd2(dba)3 bypasses this requirement, offering more predictable initiation.

-

Oxidative Addition : The aryl electrophile adds to the Pd(0) center. Contrary to traditional cross-coupling intuition, aryl iodides are often problematic in Buchwald-Hartwig aminations. The expelled iodide anion can bridge palladium centers, forming stable, off-cycle dimers that precipitate and halt catalysis[2][3]. Therefore, aryl bromides or chlorides are preferred.

-

Amine Coordination & Deprotonation : 5-Methylnaphthalen-2-amine coordinates to the Pd(II) complex. The base then deprotonates the amine. In nonpolar solvents like toluene, the base must be strong enough (e.g., NaOtBu ) to drive this deprotonation and expel the halide leaving group[4].

-

Reductive Elimination : The C–N bond forms, releasing the secondary diarylamine. To prevent the secondary amine from re-entering the cycle (bis-arylation), bulky ligands like BrettPhos or bidentate ligands like BINAP are employed to sterically crowd the palladium center, accelerating reductive elimination while blocking a second oxidative addition[1][2].

Mechanistic pathway of the Buchwald-Hartwig amination catalytic cycle.

Reaction Optimization & Parameter Selection

The functional group tolerance of the reaction is dictated primarily by the base[5]. Strong alkoxide bases ( NaOtBu ) are highly efficient but will hydrolyze esters or enolize sensitive ketones. For sensitive substrates, weaker inorganic bases ( Cs2CO3 or K3PO4 ) must be used, which often necessitates switching to a more polar solvent like 1,4-dioxane to maintain base solubility and facilitate transmetalation[4][5].

Table 1: Quantitative Matrix for 5-Methylnaphthalen-2-amine Coupling Optimization

| Catalyst System | Ligand (Equiv) | Base | Solvent | Temp (°C) | Expected Yield (%) | Bis-arylation (%) |

| Pd2(dba)3 (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100 | 85 - 90 | < 5 |

| Pd(OAc)2 (2 mol%) | BrettPhos (4 mol%) | NaOtBu | t-AmylOH | 90 | 92 - 98 | < 1 |